molecular formula C37H64O2 B052039 Cholesteryl decanoate CAS No. 1183-04-6

Cholesteryl decanoate

Cat. No. B052039
CAS RN: 1183-04-6
M. Wt: 540.9 g/mol
InChI Key: LJGMGXXCKVFFIS-IATSNXCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although specific synthesis details of cholesteryl decanoate are not provided in the literature reviewed, the compound is typically synthesized through esterification reactions involving cholesterol and decanoic acid. These synthesis procedures are crucial for producing cholesteryl decanoate for research and industrial applications, focusing on understanding its properties and functions in biological systems and materials science.

Molecular Structure Analysis

The crystal structure of cholesteryl decanoate reveals a monoclinic space group configuration, with molecules exhibiting nearly fully extended conformations except at the ester bonds and towards the end of the decanoate chain. This structure facilitates the formation of antiparallel monolayers, indicative of the compound's role in forming organized molecular layers in biological and synthetic lipid systems (Pattabhi & Craven, 1979).

Chemical Reactions and Properties

Cholesteryl decanoate participates in typical ester reactions, including hydrolysis and transesterification, which are influenced by its molecular structure. These reactions are essential for the metabolism of cholesteryl esters in biological systems and for the modification of cholesteryl decanoate in synthetic applications.

Physical Properties Analysis

The study of cholesteryl esters, including cholesteryl decanoate, through techniques like magic angle spinning NMR highlights their crystalline and liquid crystalline phases. These phases demonstrate the compound's flexibility in transitioning between different structural organizations, which is critical for its function in lipid membranes and liquid crystal technologies (Guo & Hamilton, 1993).

Scientific Research Applications

  • Crystal Structure : Cholesteryl decanoate has been found to exhibit a monoclinic crystal structure. The molecules are arranged in antiparallel arrays forming monolayers. This structural arrangement is crucial in understanding its physical properties and potential applications (Pattabhi & Craven, 1979).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Studies using NMR spectroscopy have provided insights into the 'blue phase' of cholesteryl decanoate. This phase is characterized by unique spectral features that differ from the ordinary cholesteric phase, indicating long-range orientational order (Collings & McColl, 1978).

  • Spherulite Growth and Activation Energy : Research on the crystallization process in mixtures of cholesteryl nonanoate and cholesteryl decanoate revealed that the activation energy for crystallization has a maximum at a specific composition, indicating optimal molecular packing (Adamski, Dylik-Gromiec & Wojciechowski, 1981).

  • Radiation Effects : γ-radiolysis of solutions of cholesteryl decanoate causes a decrease in the color transition temperatures, dependent on solvent and concentration. This is significant for understanding its stability and behavior under radiation (Feldman, Kushelevsky & Alfassi, 1979).

  • Rheological Properties : The rheological properties of cholesteryl decanoate, such as viscosity and elastic modulus, change with temperature and shear rate. These properties are critical for potential applications in lubricants (Bindu Madhavi & Sastry, 2019).

  • Cholesteric Pitch : The temperature dependence of the cholesteric pitch in cholesteryl decanoate near the smectic-A transition has been measured, revealing a power-law divergence. This has implications for liquid crystal technology (Pindak & Ho, 1976).

  • Order Parameter Calculations : The order parameter 'S' for cholesteryl decanoate, crucial for understanding its orientational order, has been calculated based on polarisability anisotropy. This contributes to the broader understanding of cholesteric liquid crystals (Adamski, Dylik-Gromiec & Wojciechowski, 1981).

  • Optical Activity : Studies on the optical activity of cholesteryl decanoate in its blue phase have provided insights into the nature of this phase and its potential applications in optical devices (Brog & Collings, 1980).

  • Ultrasonic Investigation : Ultrasonic wave properties in cholesteryl decanoate provide a better understanding of its physical state transitions and potential applications in acoustic technologies (Kor & Pandey, 1976).

  • Transparency Characteristics : The transparency characteristics of cholesteryl decanoate, crucial for optical applications, have been studied across different phase transitions (Poziomek, Novak & Mackay, 1972).

Safety And Hazards

The safety data sheet for Cholesteryl decanoate was not found in the retrieved papers . Therefore, it’s recommended to handle it with care and follow standard safety procedures when dealing with chemicals.

Future Directions

Future therapeutic directions in reverse cholesterol transport are being explored . In recent studies, some suggested that future CETP inhibitors should have lower binding affinity to HDL or LDL . Reducing the CETP interaction to HDL/LDL may prevent the CETP-bound inhibitor from interfering with the normal HDL or LDL metabolism, which in turn, would reduce the risk of side effects .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64O2/c1-7-8-9-10-11-12-13-17-35(38)39-30-22-24-36(5)29(26-30)18-19-31-33-21-20-32(28(4)16-14-15-27(2)3)37(33,6)25-23-34(31)36/h18,27-28,30-34H,7-17,19-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMGXXCKVFFIS-IATSNXCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl decanoate

CAS RN

1183-04-6
Record name Cholesteryl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1183-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001183046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-decanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-β-yl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J5BGD5AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl decanoate
Reactant of Route 2
Reactant of Route 2
Cholesteryl decanoate
Reactant of Route 3
Reactant of Route 3
Cholesteryl decanoate
Reactant of Route 4
Reactant of Route 4
Cholesteryl decanoate
Reactant of Route 5
Reactant of Route 5
Cholesteryl decanoate
Reactant of Route 6
Reactant of Route 6
Cholesteryl decanoate

Citations

For This Compound
90
Citations
V Pattabhi, BM Craven - Journal of Lipid Research, 1979 - ASBMB
… for cholesteryl decanoate were similar to those of choIesteryl laurate (except a difference of 2.2 A in the c-axis length), the atomic positional parameters of the latter were used as a …
Number of citations: 34 www.jlr.org
L Feldman, A Kushelevsky, ZB Alfassi - Radiation Effects, 1979 - Taylor & Francis
The products of γ radiolysis of solutions of cholesteryl nonanoate and cholesteryl decanoate cause a decrease in the color transition temperatures which is proportional to the absorbed …
Number of citations: 5 www.tandfonline.com
R Pindak, JT Ho - Physics Letters A, 1976 - Elsevier
Cholesteric pitch of cholesteryl decanoate near the smectic-a transition - ScienceDirect … Cholesteric pitch of cholesteryl decanoate near the smectic-a transition … The temperature …
Number of citations: 16 www.sciencedirect.com
GS Ginsburg, D Atkinson, DM Small - Progress in lipid research, 1984 - Elsevier
Cholesteryl esters are structurally composed of a cyclopentaphenanthrene ring system linked via an ester bond at the steroid 3-position to an aliphatic hydrocarbon. The ability of these …
Number of citations: 85 www.sciencedirect.com
P Adamski, LA Dylik-Gromiec, M Wojciechowski - Journal of Crystal Growth, 1981 - Elsevier
The crystallization process in the two-component system of cholesteryl nonanoate and cholesteryl decanoate was studied. The activation energy for the liquid crystals (smectic …
Number of citations: 4 www.sciencedirect.com
GS Ginsburg, DM Small - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1981 - Elsevier
By polarizing microscopy and differential scanning calorimetry we observed that the relative stability of the smectic and cholesteric mesophases of cholesteryl esters of acyl chain length …
Number of citations: 14 www.sciencedirect.com
GW Gray - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… It is significant too that Jaeger and Friedel quote widely different constants for cholesteryl decanoate. Moreover, FriedelJ2 LehmannJg and Jaeger disagree about the number and …
Number of citations: 147 pubs.rsc.org
MP McCourt, P Strong, W Pangborn, DL Dorset - Journal of lipid research, 1994 - Elsevier
This paper describes the X-ray crystal structure analysis of a cholesteryl ester solid solution, cholesteryl decanoate/cholesteryl laurate, grown from a bulk concentration with molar ratio …
Number of citations: 5 www.sciencedirect.com
W Guo, JA Hamilton - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received June 11, 1993 abstract: Cholesteryl esters are a major lipid constitutent of plasma lipoproteins and atherosclerotic lesions. Crystalline and liquid …
Number of citations: 21 pubs.acs.org
EJ Poziomek, TJ Novak, RA Mackay - Molecular Crystals and …, 1972 - Taylor & Francis
Transparency characteristics are reported for cholesteryl myristate, decanoate, and nonanoate from the solid to the isotropic liquid phases. The procedure involves heating a sample …
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.